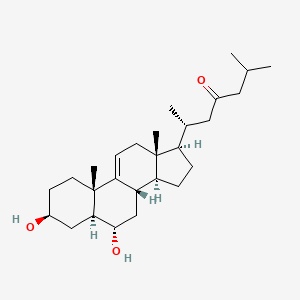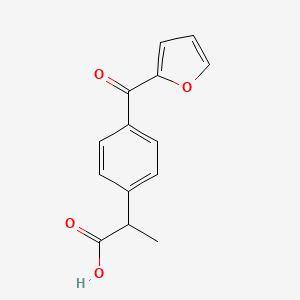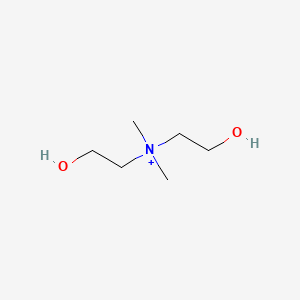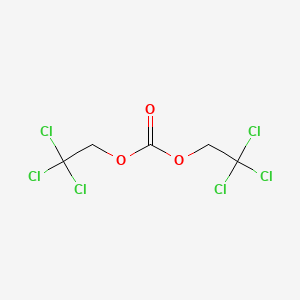
Clorethate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Clorethate is typically synthesized through the chlorination of p-acetic acid esters . The specific preparation method can vary depending on the laboratory and production equipment used. Industrial production methods often involve large-scale chlorination processes to ensure the efficient and cost-effective synthesis of this compound.
Analyse Chemischer Reaktionen
Clorethate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound can lead to the formation of less chlorinated derivatives.
Substitution: This compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Clorethate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: this compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use as a pharmaceutical intermediate.
Industry: This compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Clorethate involves its interaction with specific molecular targets and pathways. It can alter the activity of certain enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Clorethate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
- 1,1,1-Trichloroethane
- 1,2-Dichloroethane
- 1,1,2-Trichloroethane
- Bromoethane
- Chloromethane
These compounds share some similarities with this compound but differ in their chemical structure and reactivity, making this compound distinct in its applications and effects.
Eigenschaften
CAS-Nummer |
5634-37-7 |
|---|---|
Molekularformel |
C5H4Cl6O3 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
bis(2,2,2-trichloroethyl) carbonate |
InChI |
InChI=1S/C5H4Cl6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 |
InChI-Schlüssel |
IEPBPSSCIZTJIF-UHFFFAOYSA-N |
SMILES |
C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Key on ui other cas no. |
5634-37-7 |
Synonyme |
is(2,2,2-trichloroethyl)carbonate chlorethate clorethate SK and F 12866 SK and F-12866 SKF 12866 SKF-12866 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


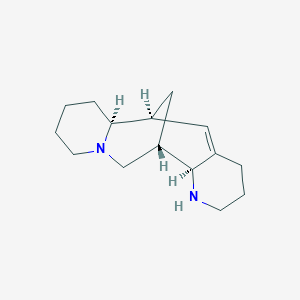
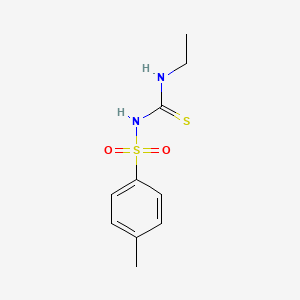
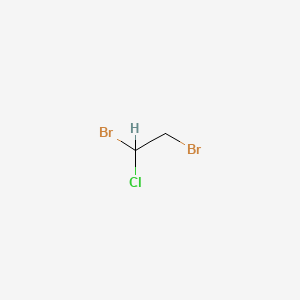
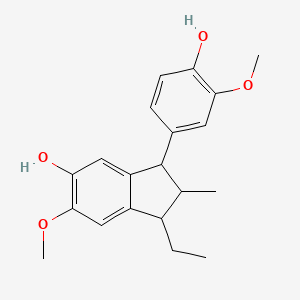
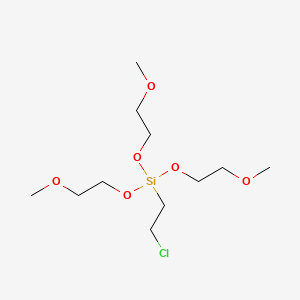
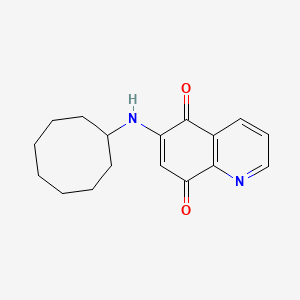
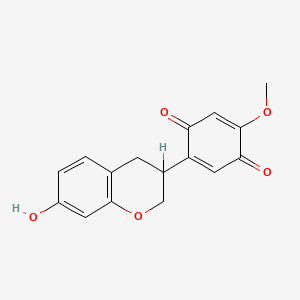
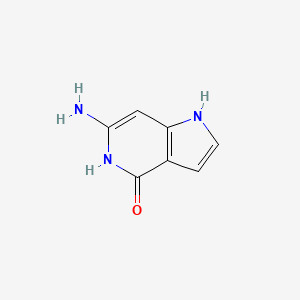
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
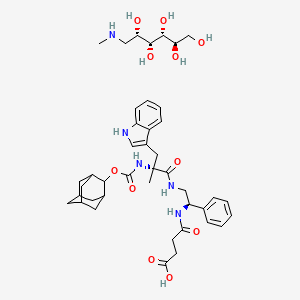
![[5-(5-aminoimidazol-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid](/img/structure/B1216591.png)
